molecular formula C16H16O3 B8115512 Benzoic acid;(E)-3-phenylprop-2-en-1-ol

Benzoic acid;(E)-3-phenylprop-2-en-1-ol

Cat. No.: B8115512
M. Wt: 256.30 g/mol
InChI Key: FOLPNXRNDSOAKM-KQGICBIGSA-N
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Description

Benzoic acid;(E)-3-phenylprop-2-en-1-ol is a compound that combines the properties of benzoic acid and (E)-3-phenylprop-2-en-1-ol. Benzoic acid is a simple aromatic carboxylic acid, widely used in various industries, while (E)-3-phenylprop-2-en-1-ol is an organic compound with a phenyl group attached to a propenyl alcohol. This combination results in a compound with unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and widely used due to the availability and low cost of toluene.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Meta-substituted benzoic acid derivatives.

Comparison with Similar Compounds

Benzoic acid can be compared with other aromatic carboxylic acids such as:

    Phenylacetic Acid: Similar in structure but with different reactivity and applications.

    Salicylic Acid: Contains an additional hydroxyl group, leading to different chemical properties and uses.

    Cinnamic Acid: Contains a propenyl group, similar to (E)-3-phenylprop-2-en-1-ol, but with different reactivity.

Benzoic acid is unique due to its simple structure, ease of synthesis, and wide range of applications in various fields.

Properties

IUPAC Name

benzoic acid;(E)-3-phenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O.C7H6O2/c10-8-4-7-9-5-2-1-3-6-9;8-7(9)6-4-2-1-3-5-6/h1-7,10H,8H2;1-5H,(H,8,9)/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLPNXRNDSOAKM-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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